molecular formula C14H12N2O2 B3052977 6,6'-Diacetyl-2,2'-bipyridine CAS No. 49669-27-4

6,6'-Diacetyl-2,2'-bipyridine

Cat. No.: B3052977
CAS No.: 49669-27-4
M. Wt: 240.26 g/mol
InChI Key: KYXBCPWHTPLSPY-UHFFFAOYSA-N
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Description

6,6’-Diacetyl-2,2’-bipyridine is an organic compound with the molecular formula C14H12N2O2. It is a derivative of bipyridine, where two acetyl groups are attached to the 6th position of each pyridine ring. This compound is known for its ability to form complexes with various metal ions, making it valuable in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6’-Diacetyl-2,2’-bipyridine can be synthesized through several methods. One common approach involves the condensation reaction of 2,2’-bipyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for 6,6’-Diacetyl-2,2’-bipyridine are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6,6’-Diacetyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6’-Diacetyl-2,2’-bipyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-Diacetyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as donor sites, forming stable complexes with metals. These complexes can participate in various catalytic cycles, influencing reaction pathways and enhancing reaction rates .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity with metal ions.

    4,4’-Diacetyl-2,2’-bipyridine: Similar to 6,6’-Diacetyl-2,2’-bipyridine but with acetyl groups at the 4th position.

    6,6’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of acetyl groups

Uniqueness

6,6’-Diacetyl-2,2’-bipyridine is unique due to its specific substitution pattern, which influences its electronic properties and coordination behavior. The presence of acetyl groups at the 6th position enhances its ability to form stable complexes with certain metal ions, making it valuable in specialized catalytic applications .

Properties

IUPAC Name

1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9(17)11-5-3-7-13(15-11)14-8-4-6-12(16-14)10(2)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXBCPWHTPLSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515784
Record name 1,1'-([2,2'-Bipyridine]-6,6'-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49669-27-4
Record name 1,1′-[2,2′-Bipyridine]-6,6′-diylbis[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49669-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-([2,2'-Bipyridine]-6,6'-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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